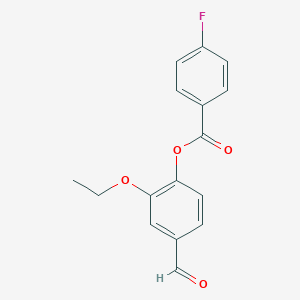

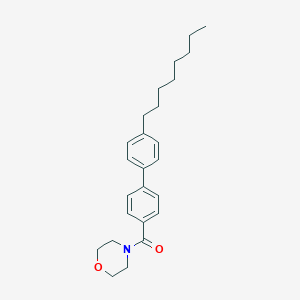

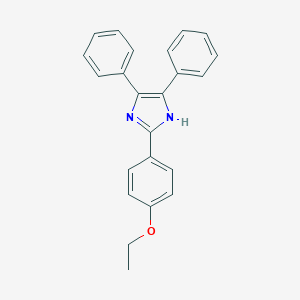

2-Ethoxy-4-formylphenyl 4-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Ethoxy-4-formylphenyl 4-fluorobenzoate” is a chemical compound with the empirical formula C16H13FO4 . It has a molecular weight of 288.27 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of a biologically active 1,2,4-triazole Schiff base, which is similar to our compound of interest, was achieved through the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate . The characterization of the obtained compound was identified utilizing FT-IR, UV–Vis, 1H-, and 13C-NMR spectroscopies .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, a related compound, Ethyl 4-fluorobenzoate, is known to undergo N-arylation of 5-methoxyindole in the presence of 18-crown-6 using microwave-assisted technology .Scientific Research Applications

1. Imaging of Cerebral β-Amyloid Plaques in Alzheimer's Disease

2-Ethoxy-4-formylphenyl 4-fluorobenzoate derivatives have been used in the development of probes for imaging cerebral β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. Radiofluoro-pegylated phenylbenzoxazole derivatives exhibited high affinity for Aβ aggregates and showed promising results in in vitro autoradiography, as well as in PET studies for detecting Aβ plaques in the living human brain (Cui et al., 2012).

2. Protection of Hydroxyl Groups in Carbohydrate Chemistry

The compound has been utilized in the design and synthesis of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for the protection of hydroxyl groups, specifically in carbohydrate chemistry. The Fsec group showed stability under acidic conditions and was efficiently cleaved under mild basic conditions, demonstrating its utility in the protection and deprotection of hydroxyl functional groups (Spjut, Qian, & Elofsson, 2010).

3. Use in Monitoring the Progress of Aldol Reactions

A fluorogenic aldehyde bearing a 1,2,3-triazole moiety, structurally related to this compound, has been developed for monitoring the progress of aldol reactions. The compound showed a significant increase in fluorescence when involved in aldol reactions, suggesting its application in the monitoring and screening of aldol catalysts and evaluation of reaction conditions (Guo & Tanaka, 2009).

4. Antimicrobial Activity Studies

Derivatives of this compound have been studied for their antimicrobial activity. Introduction of fluorine atoms into the structure of certain derivatives showed a manifestation of antimicrobial activity against a variety of bacterial strains and yeast fungus (Issayeva et al., 2019).

properties

IUPAC Name |

(2-ethoxy-4-formylphenyl) 4-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO4/c1-2-20-15-9-11(10-18)3-8-14(15)21-16(19)12-4-6-13(17)7-5-12/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFICDFJHRQCPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

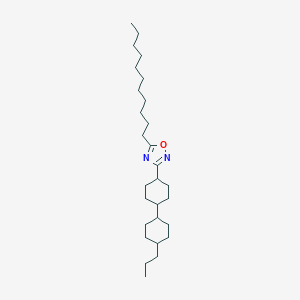

![5-(3-Methylphenyl)-3-(4'-pentyl[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B400641.png)

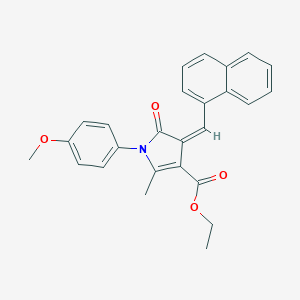

![5-(4-Ethylphenyl)-3-[4'-propyl-1,1'-bi(cyclohexyl)-4-yl]-1,2,4-oxadiazole](/img/structure/B400643.png)

![N-[(E)-(5,6-dichloro-5,6-difluoro-2-bicyclo[2.2.1]heptanyl)methylideneamino]-4-[4-[[(E)-(5,6-dichloro-5,6-difluoro-2-bicyclo[2.2.1]heptanyl)methylideneamino]carbamoyl]phenoxy]benzamide](/img/structure/B400649.png)

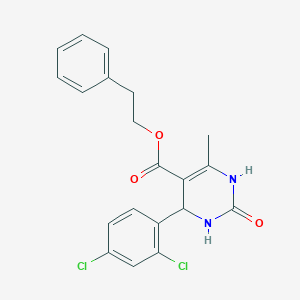

![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B400650.png)

![3-[(4-bromobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B400651.png)

![3-[(2-Chloro-5-methylanilino)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B400656.png)